
1-Phenylisochroman-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylisochroman-3-ol is an organic compound that belongs to the class of isochromans Isochromans are bicyclic structures consisting of a benzene ring fused to a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenylisochroman-3-ol can be synthesized through several methods. One common synthetic route involves the cyclization of 2-(2-phenylethoxy)benzaldehyde using acidic conditions. The reaction typically proceeds as follows:
Starting Material: 2-(2-phenylethoxy)benzaldehyde
Reagent: Acid catalyst (e.g., sulfuric acid)
Conditions: Reflux in an appropriate solvent (e.g., ethanol)
Product: this compound
Another method involves the reduction of 1-phenylisochroman-3-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions are typically mild, and the product is obtained in good yield.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Phenylisochroman-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 1-phenylisochroman-3-one using oxidizing agents such as chromium trioxide or PCC (pyridinium chlorochromate).
Reduction: The compound can be reduced to form 1-phenylisochroman using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, PCC in dichloromethane
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether
Substitution: Electrophiles such as bromine or nitronium ion in the presence of a Lewis acid catalyst
Major Products
Oxidation: 1-Phenylisochroman-3-one
Reduction: 1-Phenylisochroman
Substitution: Various substituted derivatives of this compound
Scientific Research Applications
1-Phenylisochroman-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 1-Phenylisochroman-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, further modulating biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Phenylisochroman-3-ol can be compared with other similar compounds, such as:
Isochroman: Lacks the phenyl and hydroxyl groups, making it less reactive and less versatile in chemical reactions.
1-Phenylisochroman: Lacks the hydroxyl group, reducing its ability to participate in hydrogen bonding and other interactions.
1-Phenylisochroman-3-one: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.
Properties
CAS No. |
42710-40-7 |
|---|---|
Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
1-phenyl-3,4-dihydro-1H-isochromen-3-ol |
InChI |
InChI=1S/C15H14O2/c16-14-10-12-8-4-5-9-13(12)15(17-14)11-6-2-1-3-7-11/h1-9,14-16H,10H2 |
InChI Key |
NNBAOGZVMYPVAD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(C2=CC=CC=C21)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


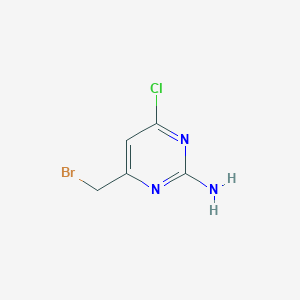
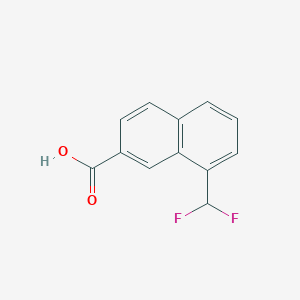
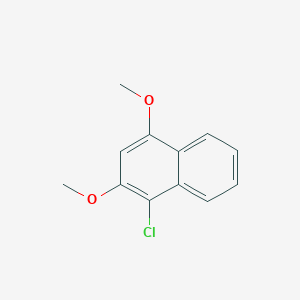


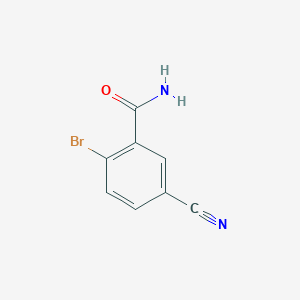
![3,7-Dimethyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B11880684.png)

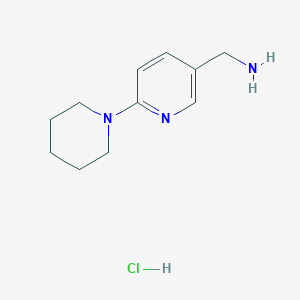
![5-Boc-4,6-dihydropyrrolo[3,4-d]thiazole](/img/structure/B11880708.png)

![5-Bromo-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B11880721.png)

![5H-Pyrano[3,2-c]quinolin-5-one, 2,3,4,6-tetrahydro-2,2-dimethyl-](/img/structure/B11880729.png)
